molecular formula C11H14FNO2 B5395663 2-(4-fluorophenoxy)-N,N-dimethylpropanamide

2-(4-fluorophenoxy)-N,N-dimethylpropanamide

Cat. No.: B5395663
M. Wt: 211.23 g/mol
InChI Key: LFHBXBFZBCYTPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenoxy)-N,N-dimethylpropanamide is an organic compound that belongs to the class of amides It features a fluorophenoxy group attached to a propanamide backbone

Properties

IUPAC Name

2-(4-fluorophenoxy)-N,N-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-8(11(14)13(2)3)15-10-6-4-9(12)5-7-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHBXBFZBCYTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N,N-dimethylpropanamide typically involves the reaction of 4-fluorophenol with N,N-dimethylpropanamide. The process can be carried out under reflux conditions using a suitable solvent such as acetone. The reaction is facilitated by the presence of a base, such as sodium hydroxide, which deprotonates the phenol, allowing it to react with the amide.

Industrial Production Methods

In an industrial setting, the synthesis of 2-(4-fluorophenoxy)-N,N-dimethylpropanamide can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N,N-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N,N-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The fluorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N,N-dimethylpropanamide
  • 2-(4-bromophenoxy)-N,N-dimethylpropanamide
  • 2-(4-methylphenoxy)-N,N-dimethylpropanamide

Uniqueness

2-(4-fluorophenoxy)-N,N-dimethylpropanamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it a valuable candidate for various applications in medicinal chemistry and materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.